7-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Description
7-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C15H16N4O4S2 and its molecular weight is 380.44. The purity is usually 95%.
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Biological Activity
The compound 7-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a member of a class of compounds known for their diverse biological activities. This article explores its pharmacological properties, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be characterized by the following molecular formula:
- Molecular Formula: C₁₈H₁₈N₄O₃S
- Molecular Weight: 378.43 g/mol
This compound features a thiazine ring fused with a pyrimidine structure and a sulfonamide group, which is critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that derivatives containing the sulfonamide moiety showed potent activity against various bacterial strains. The mechanism often involves inhibition of bacterial enzymes critical for cell wall synthesis.
Anticancer Activity
The compound has shown promise in cancer research:
- Case Study: A derivative was tested against prostate cancer cells and exhibited an IC₅₀ value in the low micromolar range (0.7 to 1.0 μM), indicating significant cytotoxicity. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division .
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
Derivative A | Prostate Cancer | 0.7 - 1.0 |
Derivative B | Melanoma | 1.8 - 2.6 |
Anti-inflammatory Activity
The anti-inflammatory properties have also been explored:
- Compounds with similar structures have been found to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The sulfonamide group plays a crucial role in inhibiting enzymes such as carbonic anhydrase (CA), which is involved in various physiological processes including pH regulation and fluid secretion.
- Tubulin Polymerization Inhibition: As observed in anticancer studies, the compound interferes with microtubule dynamics by preventing polymerization, thereby halting cell division.
- Antioxidant Activity: Some derivatives have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
Research Findings
A variety of studies have contributed to understanding the biological activity of this compound:
Properties
IUPAC Name |
7-methyl-6-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S2/c1-9-6-17-15-19(14(9)21)7-10(8-24-15)13(20)18-11-2-4-12(5-3-11)25(16,22)23/h2-6,10H,7-8H2,1H3,(H,18,20)(H2,16,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXPTCIDMBUBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.